molecular formula C17H16N4OS B11130332 N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

Cat. No.: B11130332
M. Wt: 324.4 g/mol
InChI Key: MJOZXCDGDRJROE-UHFFFAOYSA-N
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Description

N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring and an indazole moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while indazole is a bicyclic structure consisting of fused benzene and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides with α-halo ketones. The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can improve the efficiency of each step. Scale-up processes often require careful control of temperature, pressure, and reaction time to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is unique due to its combination of thiazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C17H16N4OS/c22-17(19-8-7-14-18-9-10-23-14)16-13-6-5-11-3-1-2-4-12(11)15(13)20-21-16/h1-4,9-10H,5-8H2,(H,19,22)(H,20,21)

InChI Key

MJOZXCDGDRJROE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=NC=CS4

Origin of Product

United States

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